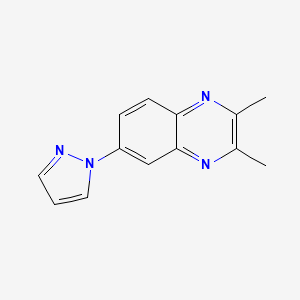![molecular formula C8H5Cl2NS B11885349 5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
5,7-Dichloro-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4,6-dichlorobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
5,7-Dichloro-2-methylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the chlorine substituents and has different biological activities.
5-Chloro-2-methylbenzothiazole: Contains only one chlorine atom and exhibits distinct chemical properties.
7-Chloro-2-methylbenzothiazole: Similar to 5-chloro-2-methylbenzothiazole but with the chlorine atom at a different position.
Uniqueness
5,7-Dichloro-2-methylbenzo[d]thiazole is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and the formation of distinct derivatives.
Properties
Molecular Formula |
C8H5Cl2NS |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
InChI Key |
JLIMBAHJHWNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)

